![molecular formula C48H82O16 B610790 Septamycin CAS No. 54927-63-8](/img/structure/B610790.png)
Septamycin
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Overview
Description
Septamycin: is a polyether antibiotic isolated from the bacterium Streptomyces albus. This compound is known for its broad-spectrum antimicrobial activity, including antibacterial, antifungal, antiviral, and insecticidal properties . It is particularly effective in preventing coccidia infections in poultry and rabbits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Septamycin involves complex organic reactions. The compound is typically isolated from the fermentation broth of Streptomyces albus. The fermentation process requires specific conditions, including a nutrient-rich medium, controlled pH, and temperature .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: Septamycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have enhanced antimicrobial properties or reduced toxicity .
Scientific Research Applications
Septamycin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyether antibiotics and their synthesis.
Biology: Investigated for its role in inhibiting the growth of various microorganisms.
Medicine: Explored for its potential use in treating bacterial, fungal, and viral infections.
Industry: Utilized in agriculture to prevent infections in livestock and poultry.
Mechanism of Action
Septamycin exerts its effects by disrupting the cell membrane of microorganisms. It binds to specific molecular targets, leading to the formation of pores in the cell membrane. This results in the leakage of essential ions and molecules, ultimately causing cell death . The compound’s polyether structure allows it to interact with the lipid bilayer of the cell membrane, enhancing its antimicrobial activity .
Comparison with Similar Compounds
Monensin: Another polyether antibiotic with similar antimicrobial properties.
Salinomycin: Known for its effectiveness against Gram-positive bacteria and coccidia.
Nigericin: Used as an ionophore in biological research
Uniqueness: Septamycin is unique due to its broad-spectrum activity and its ability to target multiple types of microorganisms. Its polyether structure provides it with high stability and efficacy, making it a valuable compound in both research and industrial applications .
Biological Activity
Septamycin is a polyether antibiotic produced by the actinobacterium Streptomyces hygroscopicus NRRL 5678. It exhibits a broad spectrum of biological activities, particularly against gram-positive bacteria and certain protozoa, making it a compound of significant interest in pharmacology and microbiology.
Chemical Structure
This compound has a complex structure characterized by a thirty-carbon backbone and seven heterocyclic rings. Its molecular formula is C₄₈H₈₁NaO₁₆, and its crystal structure has been elucidated through X-ray analysis, confirming its identity as a sodium salt derivative of a monocarboxylic acid .
Antimicrobial Activity
Antibacterial Properties:
this compound demonstrates potent activity against various gram-positive bacteria. This includes effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis. In laboratory studies, it has shown minimum inhibitory concentrations (MICs) comparable to other well-established antibiotics, indicating its potential as an alternative treatment option in clinical settings .
Anticoccidial Activity:
One of the notable applications of this compound is in poultry medicine, particularly against Eimeria tenella, the causative agent of coccidiosis in chickens. Studies have shown that this compound can significantly reduce lesions and improve overall health in infected birds when administered in feed at concentrations ranging from 10 to 40 μg/g .
Antiviral Activity
Recent research has highlighted the antiviral properties of this compound, particularly against herpes simplex viruses (HSV-1 and HSV-2). In vivo studies using animal models have demonstrated that this compound can inhibit lesion development associated with HSV infections, even when treatment is initiated after symptoms appear. This positions this compound as a promising candidate for further investigation in antiviral therapies .
Cytotoxicity and Cancer Research
In addition to its antibacterial and antiviral properties, this compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies indicate that it exhibits cytotoxic activity against various human cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer). The cytostatic effects observed suggest potential applications in oncology, although more research is needed to fully understand its mechanisms and efficacy .
Case Studies and Clinical Implications
Several case studies have been conducted to evaluate the clinical implications of this compound usage:
- Poultry Health Management: A study assessed the efficacy of this compound in preventing coccidiosis in broiler chickens. Results indicated significant improvements in weight gain and reduced mortality rates compared to untreated controls .
- Antiviral Treatment: In a controlled trial involving HSV-infected mice, this compound was administered post-symptom onset. The results showed that this compound maintained efficacy even when treatment was delayed, outperforming traditional antiviral agents like acyclovir under similar conditions .
- Cancer Cell Line Studies: Laboratory evaluations revealed that this compound could inhibit the proliferation of several cancer cell lines at specific concentrations, suggesting its potential as an adjunct therapy in cancer treatment regimens .
Properties
CAS No. |
54927-63-8 |
---|---|
Molecular Formula |
C48H82O16 |
Molecular Weight |
915.2 g/mol |
IUPAC Name |
2-[2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoic acid |
InChI |
InChI=1S/C48H82O16/c1-24-21-25(2)46(10,51)63-40(24)35-16-15-33(58-35)34-17-19-37(59-34)45(9)42(56-14)28(5)48(64-45)26(3)36(54-12)22-31(60-48)23-38-44(8,62-39-20-18-32(53-11)30(7)57-39)41(55-13)27(4)47(52,61-38)29(6)43(49)50/h24-42,51-52H,15-23H2,1-14H3,(H,49,50) |
InChI Key |
QZVSDERYSHAHPU-UHFFFAOYSA-N |
SMILES |
C[C@@H]1[C@@H](OC)[C@](C2O[C@H]([C@@H]3O[C@@H](C4[C@@H](C)C[C@@H](C)[C@@](C)(O)O4)CC3)CC2)(C)O[C@]1([C@H](C)[C@H](OC)C5)O[C@@H]5C[C@H]6[C@@](O[C@H]7CC[C@H](OC)[C@@H](C)O7)(C)[C@@H](OC)[C@@H](C)[C@]([C@@H](C)C(O)=O)(O)O6 |
Canonical SMILES |
CC1CC(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC)(C)OC7CCC(C(O7)C)OC)OC)C)C)OC)C)(C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Septamycin; A28695A; A 28695A; A-28695A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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